

comparative biological activity of 5-Chloro-4-methylpyrimidine analogs

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Compound of Interest

Compound Name: 5-Chloro-4-methylpyrimidine

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An In-Depth Guide to the Comparative Biological Activity of **5-Chloro-4-methylpyrimidine** Analogs for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Versatility of the Pyrimidine Scaffold

Pyrimidine and its derivatives are fundamental heterocyclic compounds that play a crucial role in numerous biological processes, forming the backbone of nucleic acids (DNA and RNA) and participating in cellular metabolism.^[1] This inherent biological significance has made the pyrimidine scaffold a privileged structure in medicinal chemistry, with its analogs exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.^{[1][2][3]} The strategic modification of the pyrimidine ring can significantly influence the molecule's interaction with biological targets, leading to the development of potent and selective therapeutic agents.^[1]

This guide focuses on the comparative biological activity of analogs of **5-Chloro-4-methylpyrimidine**, a specific scaffold that has garnered interest in the development of targeted therapies. The presence of the chloro group at the 5-position and a methyl group at the 4-position can influence the molecule's electronic properties, lipophilicity, and steric interactions with target proteins, thereby modulating its biological activity. We will explore the structure-activity relationships (SAR) of these analogs, drawing on experimental data from various studies to provide a comparative overview of their efficacy in different therapeutic areas.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Pyrimidine analogs have long been a cornerstone of cancer chemotherapy, primarily by interfering with nucleic acid synthesis and repair. The well-known drug 5-fluorouracil (5-FU) is a classic example of a pyrimidine analog that disrupts DNA synthesis. More recently, substituted pyrimidines have been developed as targeted therapies, particularly as kinase inhibitors.

Kinase Inhibition: A Key Mechanism

Many cancers are driven by the aberrant activity of protein kinases, which are key regulators of cell signaling pathways controlling growth, proliferation, and survival. The 5-chloro-4-((substituted phenyl)amino)pyrimidine scaffold has emerged as a potent pharmacophore in the design of kinase inhibitors.^[4] This structure is a key component of several anaplastic lymphoma kinase (ALK) inhibitors, which have shown significant efficacy in the treatment of solid tumors.^[4]

For instance, the discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor highlights the importance of the 5-chloro-pyrimidine core.^[5] Another novel ALK inhibitor, WY-135, also features a 5-chloro-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine structure and has demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cell lines.^[6]

The 5-chloro substituent is crucial for the activity of some covalent inhibitors of kinases like MSK1.^[7] Studies have shown that replacing the 5-chloro group with a hydrogen atom can lead to a significant decrease in activity.^[7]

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical target in cancer therapy. The compound AZD1480, a 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine, has been identified as a potent inhibitor of the Jak/Stat pathway.^[8]

Comparative Antiproliferative Activity

The anticancer potential of pyrimidine analogs is often evaluated by their ability to inhibit the growth of various cancer cell lines. The table below summarizes the in vitro anticancer activity of several 5-trifluoromethylpyrimidine derivatives, which share structural similarities with **5-chloro-4-methylpyrimidine** analogs, against different cancer cell lines. The trifluoromethyl group, like the chloro group, is an electron-withdrawing group that can significantly impact biological activity.

Compound ID	Target Cells	IC50 (μM)	Reference
9u	A549 (Lung)	0.35	[9]
MCF-7 (Breast)	3.24	[9]	
PC-3 (Prostate)	5.12	[9]	
2h	MOLT-4 (Leukemia)	1.57 (GI50)	[10]
SW-620 (Colon)	1.57 (GI50)	[10]	
SK-MEL-5 (Melanoma)	1.57 (GI50)	[10]	

IC50: The half maximal inhibitory concentration. GI50: The concentration causing 50% growth inhibition.

Further research into thiazolo[4,5-d]pyrimidine derivatives has identified compounds with potent anticancer activity. For example, 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][11]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) was found to be the most active among a series of newly synthesized compounds.[12]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Workflow for MTT Assay



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Caption: A typical workflow for determining the cytotoxicity of compounds using the MTT assay.

Step-by-Step Methodology:

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Compound Treatment: Prepare serial dilutions of the **5-Chloro-4-methylpyrimidine** analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
- Incubation: Incubate the plates for 48 to 72 hours.
- MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
- Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Antimicrobial Activity: A Battle Against Pathogens

The rise of multidrug-resistant (MDR) bacteria poses a significant threat to global health, necessitating the development of new antibiotics with novel mechanisms of action. Pyrimidine

analogs have shown promise as a new class of antibacterial agents, particularly against Gram-positive bacteria.[\[11\]](#)

Mechanism of Action

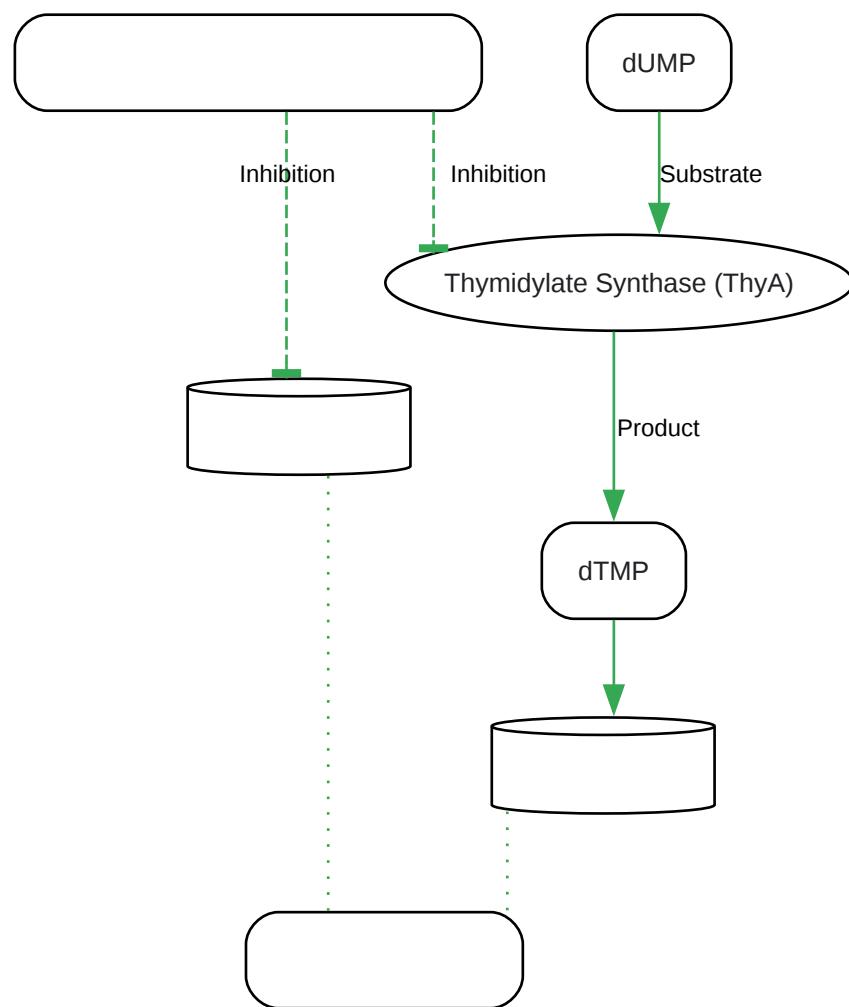
Several 5-fluorouracil (5-FU) analogs have been shown to exert their antibacterial activity through "thymineless death" by inhibiting thymidylate synthetase (ThyA) and/or RNA synthesis. [\[11\]](#) This mechanism provides a different approach compared to many currently used antibiotics, potentially avoiding cross-resistance.[\[11\]](#) The antibacterial effects of these pyrimidine analogs were found to be comparable in both susceptible and resistant strains of Gram-positive cocci.[\[11\]](#)

Comparative Antimicrobial Efficacy

The antimicrobial activity of pyrimidine derivatives is often evaluated by determining their minimum inhibitory concentration (MIC) against various bacterial and fungal strains. While specific data on **5-Chloro-4-methylpyrimidine** analogs is limited in the provided search results, the broader class of pyrimidine derivatives has demonstrated significant antimicrobial potential.[\[2\]](#)[\[3\]](#) For example, a series of pyrimidine derivatives showed good activity against *E. coli* and *Pseudomonas aeruginosa*, with one compound exhibiting an MIC of 1.0 μ g/ml against both strains.[\[2\]](#) Another study found that certain pyrimidine derivatives were active against both Gram-positive and Gram-negative bacteria, as well as fungi like *Aspergillus niger* and *Candida albicans*.[\[2\]](#)

The structural features of the pyrimidine ring and its substituents play a crucial role in determining the antimicrobial spectrum and potency. For instance, the presence of an amide group as a radical on the pyrimidine ring was found to be the most active in a series of 3-methylpyrimidine compounds.[\[13\]](#)

Signaling Pathway Interference



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Caption: Inhibition of thymidylate synthase and RNA synthesis by pyrimidine analogs leading to bacterial cell death.

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.

Step-by-Step Methodology:

- Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., a 0.5 McFarland standard suspension).

- Agar Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.
- Inoculation: Uniformly spread the microbial inoculum over the surface of the agar plate using a sterile cotton swab.
- Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.
- Compound Application: Add a defined volume (e.g., 100 μ L) of the **5-Chloro-4-methylpyrimidine** analog solution (at a known concentration) into each well. A control with the solvent alone should also be included.
- Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.
- Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Structure-Activity Relationship (SAR) Insights

The biological activity of **5-Chloro-4-methylpyrimidine** analogs is intricately linked to their chemical structure. The following points summarize some key SAR observations from the literature on related pyrimidine derivatives:

- Substituents at the 5-position: The nature of the substituent at the 5-position of the pyrimidine ring is critical. Halogenation, such as with chlorine, can enhance activity, as seen in kinase inhibitors.^[7] Alkyl modifications at this position have also been shown to influence the biological activity of antifolates.^[14]
- Substituents at the 4-position: The group at the 4-position often plays a key role in directing the molecule to its biological target. For example, in many kinase inhibitors, a substituted amino group at this position is crucial for binding to the ATP-binding pocket of the kinase.^[4]
- Overall Molecular Conformation: The substituents on the pyrimidine ring can influence the overall conformation of the molecule, which in turn affects its binding to the target protein.^[14]

Conclusion and Future Directions

The **5-Chloro-4-methylpyrimidine** scaffold and its analogs represent a versatile class of compounds with significant potential in drug discovery. Their demonstrated efficacy as anticancer agents, particularly as kinase inhibitors, and their emerging role as antimicrobial agents highlight the importance of continued research in this area. Future studies should focus on the systematic synthesis and biological evaluation of novel **5-Chloro-4-methylpyrimidine** analogs to further elucidate their structure-activity relationships. A deeper understanding of their mechanisms of action and selectivity will be crucial for the development of new and effective therapies for a range of diseases. The integration of computational modeling with experimental screening can accelerate the discovery of lead compounds with improved potency and safety profiles.

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